molecular formula C25H22FN5O B11327187 4-fluoro-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide

4-fluoro-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide

Cat. No.: B11327187
M. Wt: 427.5 g/mol
InChI Key: ALZMTEFEPBFDSW-UHFFFAOYSA-N
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Description

4-fluoro-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide is a complex organic compound that features a benzamide core substituted with fluorine, pyrimidine, and aniline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide involves multiple steps, including the formation of the pyrimidine ring, the introduction of the aniline derivative, and the final coupling with the benzamide core. Common reagents and conditions used in these steps include:

    Pyrimidine formation: Utilizing reagents such as dimethyl carbonate, 1,4-diazabicyclo[2.2.2]octane, and dimethylbenzylamine.

    Aniline derivative introduction: Employing palladium on carbon as a catalyst in the presence of hydrogen gas in ethanol.

    Final coupling: Using sodium bicarbonate in ethanol to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

4-fluoro-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-3-methyl-α-pyrrolidinovalerophenone
  • 4-fluoro-3-methyl-α-pyrrolidinopentiophenone

Uniqueness

4-fluoro-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide is unique due to its specific substitution pattern and the presence of both fluorine and pyrimidine moieties. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H22FN5O

Molecular Weight

427.5 g/mol

IUPAC Name

4-fluoro-N-[4-[[2-methyl-6-(4-methylanilino)pyrimidin-4-yl]amino]phenyl]benzamide

InChI

InChI=1S/C25H22FN5O/c1-16-3-9-20(10-4-16)29-23-15-24(28-17(2)27-23)30-21-11-13-22(14-12-21)31-25(32)18-5-7-19(26)8-6-18/h3-15H,1-2H3,(H,31,32)(H2,27,28,29,30)

InChI Key

ALZMTEFEPBFDSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)NC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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